N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
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Overview
Description
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a chemical compound with distinct properties, characterized by its unique structure and versatile applications in various scientific fields. This article delves into its preparation, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide involves several synthetic routes:
Starting Materials: : Sourcing high-purity starting materials such as 3-fluorobenzamide and 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Condensation Reaction: : Combining the starting materials under controlled conditions, usually involving a base catalyst.
Purification: : Utilizing chromatographic techniques to isolate the desired product from any by-products.
Industrial Production Methods
The industrial production involves scaling up the aforementioned synthetic routes, ensuring consistency and yield optimization. Techniques such as continuous flow chemistry may be employed to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can undergo various chemical reactions:
Oxidation: : Reacting with strong oxidizing agents to form sulfoxides and sulfones.
Reduction: : Using reducing agents to potentially revert or modify the ethylsulfonyl group.
Substitution: : Nucleophilic substitution reactions can occur, replacing specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.
Substitution: : Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation may yield sulfoxide or sulfone derivatives, while reduction typically yields various modified tetrahydroisoquinoline analogs. Substitution reactions depend on the specific nucleophiles used.
Scientific Research Applications
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has broad applications:
Chemistry: : Used as a precursor or intermediate in complex organic synthesis.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in material science for creating specialized polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by targeting specific molecular pathways:
Enzyme Inhibition: : Inhibits certain enzymes involved in metabolic pathways.
Receptor Binding: : Binds to receptors on cell surfaces, influencing cellular signaling processes.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide stands out due to its distinct structural features, such as the ethylsulfonyl group and the 3-fluorobenzamide moiety. These confer unique reactivity and interaction profiles.
List of Similar Compounds
N-(1-Benzyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-7-yl)-3-fluorobenzamide
N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chlorobenzamide
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-fluorobenzamide
Each of these compounds shares structural similarities but differs in substituent positions and types, affecting their respective chemical behaviors and applications.
This compound exemplifies the intersection of intricate synthetic chemistry and diverse scientific applications, making it a fascinating subject for ongoing research and industrial development.
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-9-8-13-6-7-17(11-15(13)12-21)20-18(22)14-4-3-5-16(19)10-14/h3-7,10-11H,2,8-9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHPCPMUNCELHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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